燕麦蒽酰胺 C
描述
Avenanthramides (AVNs) are a group of phenolic alkaloids found mainly in oats . Avenanthramide C (Avn-C) is one of the three major AVNs and has been reported to be highly antioxidant and anti-inflammatory . It is also used as a reference standard for the determination of avenanthramide C in oats .
Synthesis Analysis
Avn-C has been synthesized from glucose in E. coli harboring tyrosine ammonia lyase (TAL), 4-coumarate:coenzyme A ligase (4CL), anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT), and anthranilate synthase (trpEG) . Other AVNs such as Avn B, Avn C, Avn H, and Avn K were synthesized from Avn A or Avn G, using the same approach employed for the synthesis of Avn E and Avn F from Avn D .Molecular Structure Analysis
Avn-C has a chemical formula of C16H13NO6 and a molecular weight of 315.28 .Chemical Reactions Analysis
Avn-C has been found to suppress the expression of Matrix Metalloproteinase-9 (MMP-9) and cell migration through the MAPK/NF-κB signaling pathway in TNF-α-activated human arterial smooth-muscle cells .Physical And Chemical Properties Analysis
Avn-C is a phenolic alkaloid compound . Its physicochemical properties, bioactivities, ADMET, and pharmacokinetic profile have been evaluated using various in silico parameters .科学研究应用
Application in Alzheimer’s Disease Research
Specific Scientific Field
Neuroscience and Neurodegenerative Disease Research
Summary of the Application
Avenanthramide-C (Avn-C) has been studied for its potential therapeutic effects on Alzheimer’s disease (AD). Researchers have investigated the impact of Avn-C on memory impairment and behavioral deficits in transgenic mouse models of AD .
Methods of Application or Experimental Procedures
Avn-C was extracted from germinated oats using column chromatography . Acute hippocampal slices of wild-type or AD transgenic mice were treated with Avn-C in the presence or absence of oligomeric Aβ 42 . Long-term potentiation (LTP) analyses and immunoblotting were performed to assess the effect of Avn-C on Aβ-induced memory impairment .
Results or Outcomes
Avn-C reversed impaired LTP in both ex vivo- and in vivo-treated AD mice hippocampus . Oral administration (6 mg/kg per day) for 2 weeks in AD mice leads to improved recognition and spatial memory, reduced caspase-3 cleavage, reversed neuroinflammation, and to accelerated glycogen synthase kinase-3β (pS9GSK-3β) and interleukin (IL-10) levels .
Application in Inflammation Management
Specific Scientific Field
Biotechnology and Healthcare
Summary of the Application
Avenanthramides, including Avn-C, are being evaluated for potential applications in managing conditions related to inflammation .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the available resources.
Results or Outcomes
The specific results or outcomes for this application are not detailed in the available resources.
Application in Cancer Research
Specific Scientific Field
Oncology and Cancer Research
Summary of the Application
Avenanthramides, including Avn-C, have been studied for their potential antiproliferative effects on cancer cells. In particular, Avn-C and its derivatives have shown promising results in inhibiting the growth of colon cancer cell lines .
Results or Outcomes
Application in Exercise-Induced Inflammation Management
Specific Scientific Field
Sports Medicine and Exercise Science
Summary of the Application
Avenanthramides, including Avn-C, have been evaluated for their potential applications in managing exercise-induced inflammation. These compounds have shown antioxidant and anti-inflammatory effects in vitro and in vivo .
Results or Outcomes
Application in Cell Cycle Regulation
Specific Scientific Field
Cell Biology and Molecular Biology
Summary of the Application
Avenanthramides, including Avn-C, have been studied for their potential effects on cell cycle regulation. It has been reported that Avn-C suppressed the phosphorylation of pRb, a protein whose hyperphosphorylation is a hallmark of the G1 to S transition in the cell cycle .
未来方向
属性
IUPAC Name |
2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c18-10-3-4-12(11(8-10)16(22)23)17-15(21)6-2-9-1-5-13(19)14(20)7-9/h1-8,18-20H,(H,17,21)(H,22,23)/b6-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUUXROOZBOOPH-QHHAFSJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NC2=C(C=C(C=C2)O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151507 | |
Record name | Avenanthramide C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Avenanthramide C | |
CAS RN |
116764-15-9 | |
Record name | Avenanthramide C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116764159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avenanthramide C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 116764-15-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AVENANTHRAMIDE C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FRF61BOYU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。